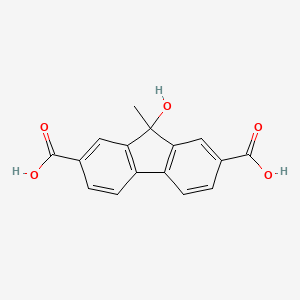
9-Hydroxy-9-methyl-9H-fluorene-2,7-dicarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Hydroxy-9-methyl-9H-fluorene-2,7-dicarboxylic acid is an organic compound with the molecular formula C16H12O5 It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and features two carboxylic acid groups at the 2 and 7 positions, a hydroxyl group, and a methyl group at the 9 position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 9-Hydroxy-9-methyl-9H-fluorene-2,7-dicarboxylic acid typically involves multi-step organic reactions. One common method starts with fluorene as the base structure. The introduction of carboxylic acid groups at the 2 and 7 positions can be achieved through Friedel-Crafts acylation followed by oxidation. The hydroxyl and methyl groups at the 9 position can be introduced through selective functionalization reactions.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The purification process often involves recrystallization or chromatography techniques to isolate the desired product.
Types of Reactions:
Oxidation: The hydroxyl group at the 9 position can undergo oxidation to form a ketone.
Reduction: The carboxylic acid groups can be reduced to alcohols under appropriate conditions.
Substitution: The hydrogen atoms on the aromatic ring can be substituted with various functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Halogens, nitrating agents, and sulfonating agents can be used for substitution reactions.
Major Products:
Oxidation: Formation of 9-keto-9-methyl-9H-fluorene-2,7-dicarboxylic acid.
Reduction: Formation of 9-hydroxy-9-methyl-9H-fluorene-2,7-dimethanol.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
9-Hydroxy-9-methyl-9H-fluorene-2,7-dicarboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers and materials with specific properties.
Wirkmechanismus
The mechanism of action of 9-Hydroxy-9-methyl-9H-fluorene-2,7-dicarboxylic acid involves its interaction with various molecular targets. The hydroxyl and carboxylic acid groups can form hydrogen bonds and interact with enzymes or receptors. The aromatic structure allows for π-π interactions with other aromatic compounds, influencing its binding affinity and activity.
Vergleich Mit ähnlichen Verbindungen
9-Hydroxy-9-fluorenecarboxylic acid: Lacks the additional carboxylic acid group at the 7 position.
9,9-Dimethylfluorene-2,7-dicarboxylic acid: Has two methyl groups at the 9 position instead of one hydroxyl and one methyl group.
Uniqueness: 9-Hydroxy-9-methyl-9H-fluorene-2,7-dicarboxylic acid is unique due to the presence of both hydroxyl and carboxylic acid groups, which provide a versatile platform for chemical modifications and interactions. This makes it a valuable compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C16H12O5 |
|---|---|
Molekulargewicht |
284.26 g/mol |
IUPAC-Name |
9-hydroxy-9-methylfluorene-2,7-dicarboxylic acid |
InChI |
InChI=1S/C16H12O5/c1-16(21)12-6-8(14(17)18)2-4-10(12)11-5-3-9(15(19)20)7-13(11)16/h2-7,21H,1H3,(H,17,18)(H,19,20) |
InChI-Schlüssel |
CJMLNXBPCUSCHZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C2=C(C=CC(=C2)C(=O)O)C3=C1C=C(C=C3)C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


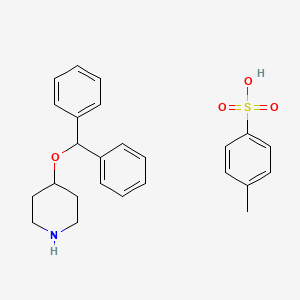
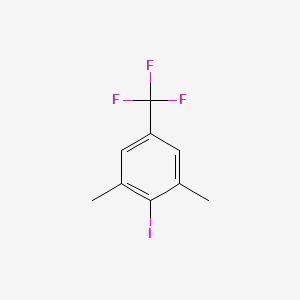
![6-[([2,2'-Bipyridin]-4-yl)amino]hexanoic acid](/img/structure/B13144214.png)
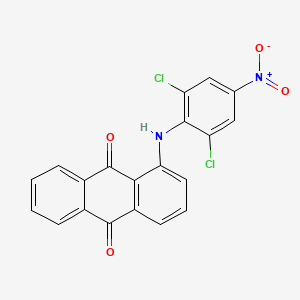
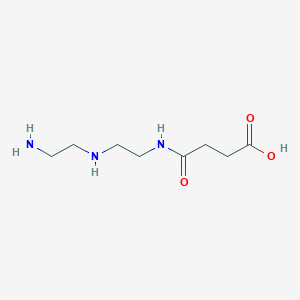
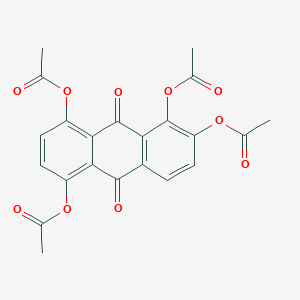

![(4aS,6aR,11aR,11bS)-4,4,6a,7,11b-Pentamethyl-2,3,4,4a,5,6,6a,11,11a,11b-decahydro-1H-benzo[a]fluoren-9-ol](/img/structure/B13144241.png)

![1-(3-Bromophenyl)-6,8-dihydro-5H-imidazo[5,1-c][1,4]oxazine](/img/structure/B13144254.png)
![[2,4'-Bipyridin]-3-ol](/img/structure/B13144256.png)
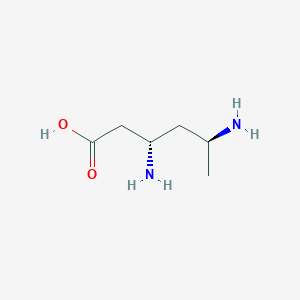
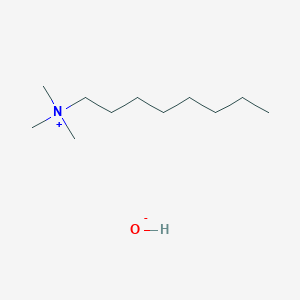
![benzhydryl (2S,5R,6R)-6-amino-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B13144280.png)
